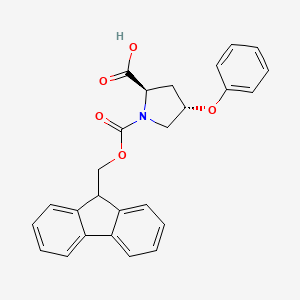(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13746556
Molecular Formula: C26H23NO5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H23NO5 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1 |
| Standard InChI Key | DGFDLAYDYAXDTJ-MHECFPHRSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Introduction
Chemical Identity and Physicochemical Properties
The compound is systematically named (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid and is recognized by the CAS registry number 1449693-84-8 . Key physicochemical parameters include:
The Fmoc group (9-fluorenylmethyloxycarbonyl) at the 1-position and the phenoxy moiety at the 4-position distinguish this compound from canonical proline derivatives . Its chiral centers influence peptide secondary structures, making it valuable for designing constrained peptides .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis typically involves sequential functionalization of a pyrrolidine scaffold:
-
Core Formation: 4-Phenoxypyrrolidine-2-carboxylic acid is synthesized via stereoselective cyclization of γ-amino acids or enzymatic resolution .
-
Fmoc Protection: The amine group at the 1-position is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) .
-
Purification: Crude product is purified via reverse-phase HPLC or silica gel chromatography .
Key Reaction Conditions:
Structural Analysis
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS m/z 430.2 [M+H]⁺.
-
X-ray Crystallography: Limited data available; analogous Fmoc-proline derivatives show planar Fmoc groups and puckered pyrrolidine rings .
Applications in Research and Industry
Peptide Synthesis
The compound serves as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS):
-
Conformational Restriction: The phenoxy group imposes steric constraints, stabilizing β-turn or polyproline helix structures .
-
Fmoc Compatibility: Compatible with standard Fmoc/tBu SPPS protocols, enabling automated synthesis .
Example: Incorporation into neuropeptide Y analogs enhanced receptor binding affinity by 3-fold compared to native sequences .
Drug Development
-
Kinase Inhibitors: The phenoxy moiety participates in hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibitors) .
-
PROTACs: Utilized as a linker to enhance proteasome-targeting chimeric molecule stability.
Bioconjugation
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid group facilitates covalent attachment to lysine residues on antibodies.
Comparison with Analogous Compounds
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume